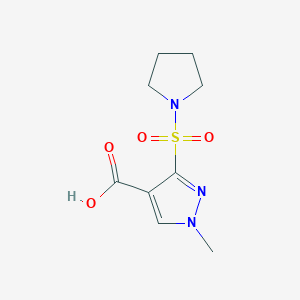
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied. In
Wirkmechanismus
The exact mechanism of action of 1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, neuroprotection, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation, and to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments, including its ability to inhibit cancer cell growth and proliferation, neuroprotective effects, and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to develop more efficient synthesis methods for the compound. In addition, the development of this compound derivatives with improved pharmacological properties may also be a promising area of research.
Synthesemethoden
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including the reaction of 1-methyl-3-(pyrrolidin-1-yl) sulfonyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol, followed by the reaction with sodium hydroxide. Other methods include the reaction of pyrazole-4-carboxylic acid with 1-(pyrrolidin-1-yl)sulfonylpyrazole in the presence of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF. The synthesis of this compound has been reported in several research papers, and the method used may vary depending on the specific application.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its neuroprotective effects, with research suggesting that it may protect against neuronal damage caused by oxidative stress and inflammation. In addition, this compound has been investigated for its anti-inflammatory properties, with studies showing that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-methyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-11-6-7(9(13)14)8(10-11)17(15,16)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFWCTIYHVCWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2910601.png)
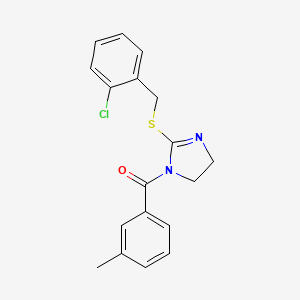
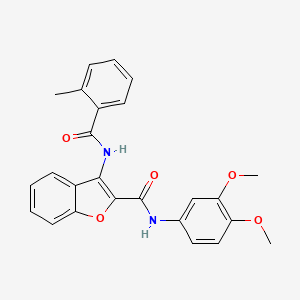
![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
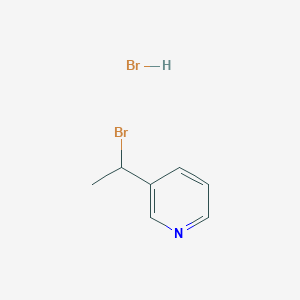
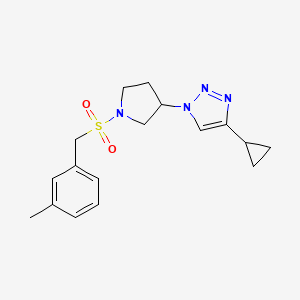
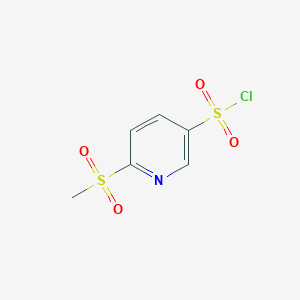

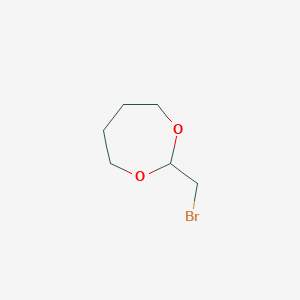
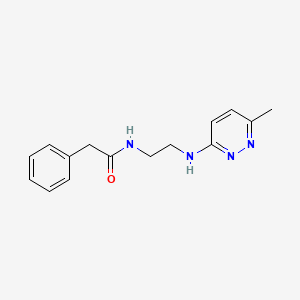
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2910622.png)